These compounds are found in various natural products and have attracted significant attention from the scientific community due to their potential therapeutic applications. Research on quinazolin-4(3H)-one derivatives explores their use as anti-cancer, antifungal, antitumor, antimicrobial, anti-HIV, anti-inflammatory, analgesic, antihypertensive, and anticonvulsant agents [ [], [] ].
Synthesis Analysis
Condensation reactions: One widely employed approach involves the condensation of anthranilic acid or its derivatives with different reagents such as amides, nitriles, or orthoesters. For example, 2-phenyl-4(3H)-3,1-benzoxazinone can be synthesized by the condensation of anthranilic acid with benzoyl chloride, followed by reaction with hydrazine hydrate to yield 3-amino-2-phenyl-4(3H)-quinazolinone [ [] ].
Cyclization reactions: Another common strategy involves the cyclization of appropriately substituted precursors. This can be achieved using reagents like phosphorus oxychloride, polyphosphoric acid, or trifluoroacetic acid. For instance, the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide is achieved through the cyclization of methyl 2-[methyl(methylsulfonyl)amino]-6-(trifluoromethyl)-3-pyridinecarboxylate [ [] ].
Mechanism of Action
Inhibition of enzymes: Quinazolin-4(3H)-ones have been reported to inhibit various enzymes involved in critical cellular processes, such as DNA replication, cell signaling, and inflammation. For example, some derivatives have shown potent inhibition of dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria, highlighting their potential as antibacterial agents [ [] ].
Applications
Anticancer agents: Several quinazolin-4(3H)-one derivatives have demonstrated potent anti-cancer activity against various cancer cell lines. For example, (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (talazoparib), a poly(ADP-ribose) polymerase (PARP) inhibitor, has shown promising results in treating BRCA-mutated cancers [ [] ].
Compound Description: This series of compounds features a quinazolin-4(3H)-one core substituted at the 3-position with a complex substituent containing a thiadiazole ring and a styryl group. Various substituents are introduced on the phenyl ring attached to the thiadiazole moiety. These compounds were synthesized and evaluated for their antifungal and antibacterial activities. []
Relevance: These compounds share the core quinazolin-4(3H)-one structure with 6-Fluoro-8-iodoquinazolin-4(3H)-one. The research highlights the versatility of the quinazolinone scaffold for developing compounds with potential biological activities, exploring diverse substitutions at different positions on the ring system. Understanding the structure-activity relationships in these related compounds could provide insights into modifying 6-Fluoro-8-iodoquinazolin-4(3H)-one for desired properties. []
2-Mercapto-3-arylquinazolin-4(3H)-one Derivatives
Compound Description: This class of compounds features a 2-mercapto-3-arylquinazolin-4(3H)-one scaffold. Variations include different aryl substituents at the 3-position and the potential for a bromine atom at the 6-position of the quinazolinone ring. These compounds, particularly those with 3-chlorophenyl or phenyl substituents at position 3, exhibited potential antibacterial activities against Gram-negative bacteria. []
Relevance: The core quinazolin-4(3H)-one structure is shared by these compounds and 6-Fluoro-8-iodoquinazolin-4(3H)-one. The presence of halogen substituents (bromine in these compounds, fluorine and iodine in the target compound) at different positions on the quinazolinone ring allows for exploring the influence of halogen substitution on biological activity. []
Compound Description: This series, comprising compounds 7-12, utilizes a pyrimidine-4(3H)-one core structure with a 6-(2-chloro-6-fluorobenzyl) substituent and varying alkylthio groups at the 2-position. These compounds exhibited potent inhibitory activity against wild-type HIV-1, with some showing picomolar activity. []
Relevance: Although structurally distinct from 6-Fluoro-8-iodoquinazolin-4(3H)-one, the 2-Cl-6-F-S-DABOs series exemplifies the biological significance of similar heterocyclic scaffolds. The presence of halogens, chlorine and fluorine in these compounds, analogous to fluorine and iodine in the target compound, underlines the importance of exploring halogen substitutions in medicinal chemistry. []
2-Methylquinazolin-4(3H)-one (C1)
Compound Description: This compound, a simple derivative of quinazolin-4(3H)-one with a methyl group at the 2-position, exhibited significant antiviral activity in vitro against influenza A virus. It was identified as a key bioactive component of a traditional Chinese herbal formula used to treat cough and viral pneumonia. []
Relevance: 2-Methylquinazolin-4(3H)-one highlights the potential of even simple modifications on the core quinazolin-4(3H)-one structure to elicit notable biological activity. This finding emphasizes the importance of exploring various substituents, like the fluorine and iodine in 6-Fluoro-8-iodoquinazolin-4(3H)-one, for potential therapeutic applications. []
Compound Description: This compound, featuring a complex heterocyclic system fused to the pyrazolo[3,4-f][1,2,3,5]tetrazepin-4(3H)-one core, exhibited activity against P-glycoprotein expressing cells and those resistant to apoptosis. Notably, it demonstrated greater potency than its counterpart lacking the 2-chloroethyl substituent. []
Relevance: While structurally different from 6-Fluoro-8-iodoquinazolin-4(3H)-one, this compound emphasizes the impact of specific substitutions on biological activity, particularly in the context of cancer cell lines. This observation underscores the significance of carefully considering substituent effects when designing novel compounds based on the quinazolinone scaffold. []
Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate (1)
Compound Description: This compound serves as a precursor for various quinazoline-4(3H)-one derivatives. It features a methyl acetate group linked to the 2-position of the quinazolinone ring through a sulfur atom. This compound can be modified to introduce diverse functionalities at the 2-position of the quinazolinone core. []
Relevance: Although not directly comparable to 6-Fluoro-8-iodoquinazolin-4(3H)-one in terms of substitution, Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate underscores the synthetic versatility of the quinazolinone core for generating diverse derivatives. This versatility highlights the potential for modifying 6-Fluoro-8-iodoquinazolin-4(3H)-one to introduce various functionalities and explore their biological activities. []
Compound Description: Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor, features a complex, stereospecific structure with a tetrahydropyridophthalazinone core. Its unique chiral centers contribute to extensive binding interactions with PARP proteins, resulting in potent anti-cancer activity. []
Relevance: While structurally distinct from 6-Fluoro-8-iodoquinazolin-4(3H)-one, Talazoparib exemplifies the potential for developing highly potent and targeted therapies based on heterocyclic scaffolds. The incorporation of fluorine atoms in Talazoparib further emphasizes the significance of halogen substitutions in medicinal chemistry. []
5-Substituted 2,6-dimethylpyrimidin-4(3H)-ones and Uracil Derivatives
Compound Description: This research investigates 5-substituted 2,6-dimethylpyrimidin-4(3H)-ones and uracil derivatives, exploring their reactivity with aldehydes and potential as antimetabolites. []
Relevance: Although structurally different from 6-Fluoro-8-iodoquinazolin-4(3H)-one, these compounds highlight the biological relevance of similar heterocyclic scaffolds, particularly in the context of antimetabolite activity. []
2-Methyl-8-nitroquinazolin-4(3H)-one (2) and 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)
Compound Description: Compound 2, a nitro-substituted quinazolin-4(3H)-one derivative, displayed moderate potency against Clostridium difficile. Further optimization led to compound 6a, a thieno[3,2-d]pyrimidin-4(3H)-one derivative, exhibiting improved potency and selectivity against C. difficile. []
Relevance: These compounds, sharing the core quinazolin-4(3H)-one or a closely related thienopyrimidinone structure with 6-Fluoro-8-iodoquinazolin-4(3H)-one, emphasize the potential of these scaffolds for developing antibacterial agents. The research underscores the impact of structural modifications, such as introducing nitro groups or incorporating a thiophene ring, on potency and selectivity. []
Compound Description: This study focuses on quinazolin-4(3H)-one derivatives conjugated with silver nanoparticles to enhance their antibacterial efficacy. The researchers synthesized a series of 3-aryl-8-methylquinazolin-4(3H)-ones and 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones and explored their activity against multi-drug resistant bacteria. []
Relevance: This research highlights the potential of modifying the quinazolin-4(3H)-one scaffold, similar to 6-Fluoro-8-iodoquinazolin-4(3H)-one, and utilizing nanotechnology to enhance the antibacterial activity of these compounds. The study emphasizes the need to explore innovative strategies for combating multi-drug resistant bacteria. []
Compound Description: This chiral quinazolin-4(3H)-one derivative serves as a key precursor for synthesizing (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, a potent and selective inhibitor of phosphatidylinositol 3-kinase delta isoform (PI3Kδ). [, , ]
Relevance: This compound highlights the potential of quinazolin-4(3H)-ones as a scaffold for developing selective kinase inhibitors. The presence of a fluorine substituent at the 5-position in this compound, similar to the fluorine substituent in 6-Fluoro-8-iodoquinazolin-4(3H)-one, suggests the potential importance of fluorine substitution in modulating biological activity within this class of compounds. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.